1-(Cyclopropanesulfonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-(Cyclopropanesulfonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound known for its unique chemical structure and properties It features a piperazine ring substituted with a cyclopropanesulfonyl group and a trifluoromethyl-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropanesulfonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps. One common method includes the reaction of 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine with cyclopropanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropanesulfonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine: Shares the trifluoromethyl-pyridinyl group but lacks the cyclopropanesulfonyl group.
2-(Piperazin-1-yl)-6-(trifluoromethyl)pyridine: Another similar compound with a different substitution pattern on the piperazine ring.
Uniqueness: 1-(Cyclopropanesulfonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of both the cyclopropanesulfonyl and trifluoromethyl-pyridinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H16F3N3O2S |
---|---|
Molecular Weight |
335.35 g/mol |
IUPAC Name |
1-cyclopropylsulfonyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C13H16F3N3O2S/c14-13(15,16)11-2-1-3-12(17-11)18-6-8-19(9-7-18)22(20,21)10-4-5-10/h1-3,10H,4-9H2 |
InChI Key |
SXQRUUPIVLEGBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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